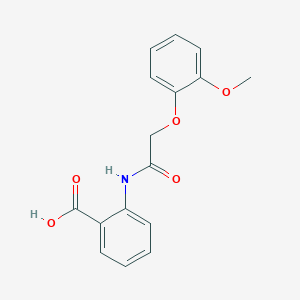

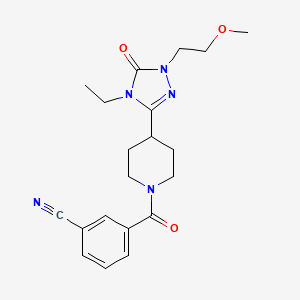

![molecular formula C20H21N5O4 B2577217 6-(cyclopentyloxy)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide CAS No. 2034413-00-6](/img/structure/B2577217.png)

6-(cyclopentyloxy)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyrido[2,3-d]pyrimidin-7(8H)-ones . These compounds are readily accessed by a variety of methods and are a good scaffold for the development of biologically active compounds .

Synthesis Analysis

Pyrido[2,3-d]pyrimidin-7(8H)-ones can be synthesized from a one-pot three-component reaction of aldehydes, barbituric acid, and ammonium acetate/urea in DIPEAc at room temperature . This method provides a wide scope and quick access to dihydropyrido[2,3-d:6,5-d′]dipyrimidinetetraone and pyrimido[4,5-d]pyrimidine derivatives .Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidin-7(8H)-ones can undergo an autocatalytic photochemical dehydrogenation process by irradiating at 450 or 365 nm in DMSO, in the presence of air, and at room temperature .Applications De Recherche Scientifique

Anti-Fibrosis Activity

- Synthesis and Anti-Fibrosis Activity : Novel heterocyclic compounds, including pyrimidine derivatives similar to the specified chemical, were synthesized and evaluated for anti-fibrotic activities. These compounds showed promising results in inhibiting the expression of collagen and hydroxyproline content, indicating potential as novel anti-fibrotic drugs (Gu et al., 2020).

Antibacterial Activity

- Synthesis and Antibacterial Activity of Pyrimidine Derivatives : A new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, structurally related to the specified chemical, were prepared and exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Bheemanapalli et al., 2008).

Inhibition of P450 Enzymes

- Inhibition of Human P450 Enzymes : Nicotinic acid and nicotinamide, compounds related to the specified chemical, have been studied for their ability to inhibit human P450 enzymes. This research is relevant for understanding the metabolic interactions and potential drug interactions of similar compounds (Gaudineau & Auclair, 2004).

Nicotinamide in Cosmetic Science

- Biologic Actions of Nicotinamide in Cosmetic Science : Nicotinamide, which shares a pyridine moiety with the specified chemical, is involved in various oxidation-reduction reactions and acts as an antioxidant. It has gained interest in the prevention and treatment of several skin diseases, highlighting the potential dermatological applications of related compounds (Otte, Borelli, & Korting, 2005).

Electron Attachment Studies

- Dissociative Electron Attachment to Nicotinamide : Studies on nicotinamide involving dissociative electron attachment, which is relevant for understanding the chemical behavior of similar pyridine-containing compounds in biological systems (Ziegler et al., 2021).

Mécanisme D'action

Propriétés

IUPAC Name |

6-cyclopentyloxy-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4/c26-18(13-7-8-16(23-12-13)29-14-4-1-2-5-14)22-10-11-25-19(27)15-6-3-9-21-17(15)24-20(25)28/h3,6-9,12,14H,1-2,4-5,10-11H2,(H,22,26)(H,21,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZHSCKZKFGEFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=C(C=C2)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

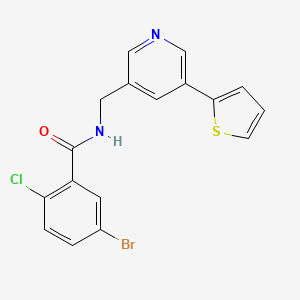

![(3aS,8aR)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2577134.png)

![1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B2577137.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-phenylbutanamide](/img/structure/B2577139.png)

![7-[3-(4,6-Dimethylpyrimidin-2-ylthio)propyl]-8-[4-(2-furylcarbonyl)piperazinyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2577147.png)

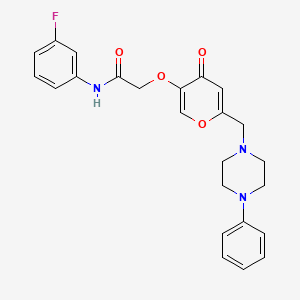

![N-(3-chloro-4-methoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2577148.png)

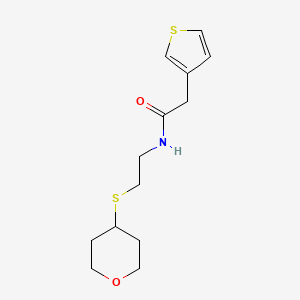

![2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2577150.png)

![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2577155.png)

![3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/no-structure.png)